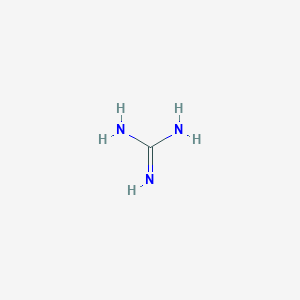

Guanidine

Description

A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.

This compound is an Acetylcholine Releasing Agent. The physiologic effect of this compound is by means of Increased Acetylcholine Activity.

This compound is a natural product found in Liparis formosana, Citrus reticulata, and other organisms with data available.

Guaniidine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is a polyamine that can function as a strong organic base existing primarily as guanidium ions at physiological pH. With a pKa of 12.5, this compound is protonated, with a charge of +1 in physiological conditions. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed). This compound is a crystalline compound of strong alkalinity formed by the oxidation of guanine. It is used in the manufacture of plastics and explosives.

Properties

IUPAC Name |

guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRALSGWEFCBTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3 | |

| Record name | Guanidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Guanidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133216-37-2, Array | |

| Record name | Guanidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133216-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023117 | |

| Record name | Guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index], Solid | |

| Record name | Guanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1,840 mg/L at 25 °C, 829 mg/mL | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.1 [mmHg] | |

| Record name | Guanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Deliquescent crystalline mass | |

CAS No. |

113-00-8, 50-01-1 | |

| Record name | Guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU58VJ6Y3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C, 182.3 °C | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Guanidine Thiocyanate in RNA Extraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology, the isolation of high-quality, intact RNA is a critical prerequisite for a multitude of downstream applications, from gene expression analysis and next-generation sequencing to the development of RNA-based therapeutics. At the heart of many robust RNA extraction methodologies lies guanidine thiocyanate (B1210189) (GTC), a powerful chaotropic agent indispensable for its multifaceted functions. This technical guide provides an in-depth exploration of the function of this compound thiocyanate in RNA extraction, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their quest for pristine RNA.

The Core Functions of this compound Thiocyanate in RNA Extraction

This compound thiocyanate is a salt composed of the guanidinium (B1211019) cation ([CH₆N₃]⁺) and the thiocyanate anion (SCN⁻). Its efficacy in RNA extraction stems from its potent chaotropic and denaturing properties.[1] The primary functions of GTC in this context are:

-

Cell Lysis: GTC effectively disrupts cellular membranes, leading to the release of intracellular components, including RNA.[1] Its chaotropic nature disrupts the hydrogen-bonding network of water, which in turn destabilizes the lipid bilayer and integral membrane proteins.[2]

-

Protein Denaturation: this compound thiocyanate is one of the most effective protein denaturants known.[3] It rapidly unfolds proteins by disrupting their secondary and tertiary structures. This is achieved through the interference with hydrogen bonds and hydrophobic interactions that maintain the protein's native conformation.[2][4]

-

RNase Inactivation: A major challenge in RNA extraction is the ubiquitous presence of ribonucleases (RNases), enzymes that rapidly degrade RNA. This compound thiocyanate swiftly and irreversibly denatures RNases, thereby protecting the integrity of the isolated RNA.[1] This immediate inactivation is crucial for obtaining high-quality, full-length RNA transcripts.

-

Nucleoprotein Dissociation: GTC effectively dissociates RNA from its associated proteins, such as ribosomal proteins and regulatory RNA-binding proteins. This release is essential for the subsequent purification of naked RNA.

Quantitative Analysis of this compound Thiocyanate's Impact on RNA Yield and Purity

The concentration of this compound thiocyanate in the lysis buffer is a critical parameter that influences both the yield and purity of the extracted RNA. While a 4 M concentration is most commonly used in standard protocols, adjustments may be necessary depending on the sample type.[3][5]

Below is a summary of data from a study optimizing a this compound thiocyanate-based RNA extraction method from challenging soil samples, demonstrating the impact of increased GTC concentration on RNA yield and purity.

| This compound Thiocyanate Concentration | RNA Yield (µg/g soil) | A260/A280 Ratio | A260/A230 Ratio | RNA Integrity Number (RIN) |

| Standard (e.g., ~3.3 M in final lysate) | Not explicitly stated, but lower than optimized | ~1.9 - 2.0 | ~2.0 - 2.1 | High (e.g., >8) |

| Optimized (Increased by 25%) | 4.03 - 4.21 | 1.99 - 2.03 | 2.11 - 2.17 | Not explicitly stated for this specific optimization, but the final protocol yielded RINs of 9.6 |

Data adapted from a study by Liu et al. (2020) on microbial RNA extraction from heavy metal-contaminated soils. The "Standard" concentration is inferred from the description of the original protocol, and the "Optimized" concentration reflects a 25% increase in the volume of the this compound thiocyanate-containing lysis buffer. The A260/A280 ratio is an indicator of protein contamination (a ratio of ~2.0 is considered pure), while the A260/A230 ratio reflects contamination by salts and other organic compounds (a ratio of ~2.0-2.2 is considered pure). The RNA Integrity Number (RIN) is a measure of RNA degradation, with 10 being the highest quality.[6][7][8]

Experimental Protocol: Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Method

This protocol is a widely used method for the single-step extraction of total RNA from a variety of biological samples.[5][9][10]

Materials:

-

Denaturing Solution (Solution D):

-

4 M Guanidinium thiocyanate

-

25 mM Sodium citrate, pH 7.0

-

0.5% (w/v) N-lauroylsarcosine (Sarkosyl)

-

0.1 M 2-mercaptoethanol (B42355) (add just before use)

-

-

2 M Sodium acetate, pH 4.0

-

Water-saturated phenol (B47542)

-

Chloroform (B151607):isoamyl alcohol (49:1, v/v)

-

75% Ethanol (in RNase-free water)

-

RNase-free water or formamide

Procedure:

-

Homogenization:

-

Tissues: Homogenize 100 mg of tissue in 1 mL of Solution D using a glass-Teflon homogenizer.

-

Cultured Cells: Lyse 10⁷ cells directly in the culture dish or after pelleting by adding 1 mL of Solution D and passing the lysate through a pipette multiple times.

-

-

Phase Separation:

-

To the 1 mL of homogenate, sequentially add:

-

0.1 mL of 2 M sodium acetate, pH 4.0. Mix by inversion.

-

1 mL of water-saturated phenol. Mix by inversion.

-

0.2 mL of chloroform:isoamyl alcohol (49:1). Shake vigorously for 10-15 seconds.

-

-

Incubate the mixture on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a fresh tube.

-

Add an equal volume of isopropanol and mix.

-

Incubate at -20°C for at least 1 hour to precipitate the RNA.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C.

-

-

RNA Wash:

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Repeat the wash step.

-

-

RNA Solubilization:

-

Air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the RNA in an appropriate volume of RNase-free water or formamide.

-

Incubate at 55-60°C for 10-15 minutes to aid dissolution.

-

Visualizing the Mechanisms of this compound Thiocyanate

To better understand the function of this compound thiocyanate, the following diagrams illustrate its key mechanisms of action.

Mechanism of Protein Denaturation by this compound Thiocyanate

This compound thiocyanate disrupts the stable, folded structure of proteins, including RNases, through a multi-pronged attack on the forces that maintain their three-dimensional conformation. The guanidinium cation and the thiocyanate anion act synergistically as chaotropic agents.

Caption: Mechanism of protein denaturation by this compound Thiocyanate.

The guanidinium cation, with its planar structure and distributed positive charge, interacts favorably with both polar and non-polar amino acid residues.[11][12][13][14] It can form hydrogen bonds with backbone carbonyl groups and acidic side chains, and also engage in cation-π interactions with aromatic residues.[12][13] The thiocyanate anion, a soft anion, can interact with the polypeptide backbone.[15][16] Together, these interactions disrupt the internal hydrogen bonds and hydrophobic core that stabilize the protein, leading to its unfolding and inactivation.[2][4]

Experimental Workflow of the AGPC RNA Extraction Method

The Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) method is a robust technique for isolating high-quality total RNA. The workflow is designed to efficiently lyse cells, inactivate RNases, and partition RNA away from DNA and proteins.

Caption: Workflow of the AGPC RNA extraction method.

This workflow highlights the critical role of this compound thiocyanate in the initial lysis and denaturation step, which is fundamental to the success of the entire extraction process. The subsequent phase separation, driven by the properties of phenol and chloroform at an acidic pH, effectively isolates the RNA in the aqueous phase, free from the majority of cellular contaminants.[5][10]

Conclusion

This compound thiocyanate is a cornerstone reagent in RNA extraction due to its potent ability to lyse cells, denature proteins, and inactivate RNases. Its application in methods like the AGPC protocol has been instrumental in enabling researchers to obtain high-quality RNA for sensitive downstream applications. A thorough understanding of its chemical properties and mechanism of action, as detailed in this guide, is essential for optimizing RNA extraction protocols and ensuring the reliability and reproducibility of experimental results. For professionals in research and drug development, mastering the use of this compound thiocyanate-based methods is a key step towards unlocking the intricacies of the transcriptome.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. bu.edu [bu.edu]

- 6. The this compound thiocyanate‐high EDTA method for total microbial RNA extraction from severely heavy metal‐contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dna.uga.edu [dna.uga.edu]

- 8. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

Guanidine as a Chaotropic Agent: An In-depth Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and drug development, the ability to manipulate and purify macromolecules such as proteins and nucleic acids is paramount. This requires precise control over their complex, folded structures. Chaotropic agents are substances that disrupt the structure of water, thereby weakening the hydrophobic effect and destabilizing biological macromolecules. Among the most potent and widely utilized chaotropic agents are guanidinium (B1211019) salts, principally guanidinium chloride (GdmCl) and guanidinium thiocyanate (B1210189) (GTC).[1][2] This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of guanidine as a chaotropic agent.

The Mechanism of Chaotropic Activity

Guanidinium ions (Gdm⁺) are strong chaotropes that excel at denaturing proteins and inactivating enzymes.[3] The precise mechanism of action is multifaceted, involving both direct and indirect interactions with macromolecules.[4]

-

Disruption of Water Structure: Guanidinium ions interfere with the hydrogen-bonding network of water. This disruption reduces the energetic penalty of exposing nonpolar residues to the solvent, thereby weakening the hydrophobic interactions that are crucial for maintaining the native conformation of proteins.[5]

-

Direct Interaction with Macromolecules: Guanidinium ions can directly interact with the peptide backbone and amino acid side chains of proteins.[6] This interaction further destabilizes the folded structure. Molecular dynamics simulations suggest that GdmCl displays a longer-range electrostatic effect, in contrast to urea (B33335), which tends to accumulate in the first solvation shell of the protein.[4]

-

Inactivation of Nucleases: A critical application of guanidinium salts, particularly GTC, is the potent inactivation of nucleases (RNases and DNases) during nucleic acid extraction.[7][8] This immediate and effective denaturation protects the integrity of RNA and DNA from degradation by these pervasive enzymes.

Applications in Protein Chemistry

Guanidinium chloride is a powerful and widely used denaturant in studies of protein folding and stability.[3]

Protein Denaturation and Refolding

High concentrations of GdmCl, typically 6 M, are sufficient to induce a complete loss of ordered structure in most proteins, causing them to adopt a randomly coiled conformation.[1][3] This property is invaluable for:

-

Solubilizing inclusion bodies: Recombinantly expressed proteins often form insoluble aggregates known as inclusion bodies. Denaturation with concentrated GdmCl is a common first step in solubilizing these aggregates before attempting to refold the protein into its active conformation.

-

Protein folding studies: By systematically varying the concentration of GdmCl, researchers can study the thermodynamics and kinetics of protein unfolding and refolding, providing insights into the forces that stabilize the native state.[9][10]

-

Enzyme activity modulation: Guanidinium chloride can decrease enzyme activity by altering the protein's three-dimensional structure.[3]

Quantitative Analysis of Protein Denaturation

The effectiveness of a denaturant is often quantified by its C_m value, which is the molar concentration of the denaturant at the midpoint of the unfolding transition.

| Protein | Denaturant | C_m (M) | Technique |

| Lysozyme | Guanidinium Chloride | > 4.0 | Fluorescence Spectroscopy |

| Human Serum Albumin | Guanidinium Chloride | ~1.8 | ANS Binding |

| Coiled-coil analogs | Guanidinium Chloride | ~3.5 | Not Specified |

Table 1: Comparative C_m values for protein denaturation by Guanidinium Chloride. This table summarizes the midpoint of denaturation (C_m) for various proteins, indicating the concentration of Guanidinium Chloride required to unfold 50% of the protein population.[6][11][12]

Applications in Nucleic Acid Extraction

Guanidinium thiocyanate is a cornerstone of many modern RNA and DNA extraction protocols due to its potent chaotropic and nuclease-inhibiting properties.[7]

The Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Method

The AGPC method, originally developed by Chomczynski and Sacchi, is a robust and widely used technique for isolating high-quality total RNA.[13][14] The key principle is the use of a monophasic solution of GTC and acid phenol (B47542) to lyse cells and denature proteins.[8] Subsequent addition of chloroform (B151607) or bromochloropropane induces phase separation. At an acidic pH, total RNA remains exclusively in the upper aqueous phase, while DNA and proteins are partitioned into the interphase and lower organic phase, respectively.[8][13]

Viral Inactivation and Sample Stabilization

Guanidinium-based lysis buffers are highly effective at inactivating a broad range of viruses, including SARS-CoV-2, by disrupting their protein capsids and envelopes.[15][16][17] This property is critical for ensuring the safety of laboratory personnel handling infectious samples. Furthermore, these buffers stabilize nucleic acids for transport and storage, preserving their integrity for downstream applications like RT-PCR.[15][16]

| Lysis Buffer Components | Virus | Inactivation Efficacy |

| Guanidinium isothiocyanate, detergent, isopropanol (B130326) | SARS-CoV-2 | Minimum of 1 x 10^5 TCID50/ml |

| Guanidinium isothiocyanate, detergent | SARS-CoV-2 | Reduced titres by 1 x 10^4 TCID50/ml (incomplete inactivation) |

Table 2: Efficacy of Guanidinium-based buffers in viral inactivation. This table presents data on the effectiveness of different Guanidinium thiocyanate-containing lysis buffers in inactivating SARS-CoV-2.[17]

Experimental Protocols

Protocol for Protein Denaturation using Guanidinium Chloride

This protocol describes a general procedure for denaturing a protein using GdmCl for subsequent analysis.

Materials:

-

Purified protein stock solution

-

8 M Guanidinium Chloride (GdmCl) solution, buffered (e.g., with Tris-HCl, pH 8.5)

-

Appropriate buffer for the final application

Procedure:

-

Preparation of Denaturation Solution: Prepare a stock solution of 8 M GdmCl. Note that dissolving solid GdmCl is endothermic and may require gentle heating.[18] For many applications, a final concentration of 6 M GdmCl is used for complete denaturation.

-

Denaturation:

-

For solubilization of inclusion bodies from a cell paste, add 1 ml of 8 M GdmCl solution for every 0.1 gram of wet cell paste.[19]

-

For purified proteins, dilute the protein stock into the desired final concentration of GdmCl (e.g., 6 M). The final protein concentration will depend on the downstream application.

-

-

Incubation: Incubate the protein-GdmCl mixture at room temperature. The incubation time can vary from a few minutes to several hours, depending on the protein.

-

Downstream Processing: The denatured protein can be used for various applications. For refolding, the denaturant must be removed, typically by dialysis or size-exclusion chromatography. For analysis by SDS-PAGE, the GdmCl can be removed by trichloroacetic acid (TCA) precipitation.[19]

Protocol for Total RNA Extraction using Guanidinium Thiocyanate-Phenol-Chloroform (AGPC)

This protocol is a standard method for isolating high-quality total RNA from cells or tissues.

Materials:

-

Cell or tissue sample (up to 100 mg of tissue or 10^7 cells)

-

Guanidinium thiocyanate-based lysis solution (e.g., TRI Reagent® or a similar solution containing 4 M GTC, sodium citrate, sarcosyl, and 2-mercaptoethanol)[20][21]

-

Chloroform

-

Isopropanol

-

75% Ethanol (B145695) (prepared with nuclease-free water)

-

Nuclease-free water

Procedure:

-

Homogenization:

-

For tissues, homogenize the sample in 1 ml of the GTC lysis solution per 50-100 mg of tissue.

-

For cells grown in a monolayer, lyse the cells directly in the culture dish by adding 1 ml of the GTC lysis solution per 10 cm^2 area.

-

-

Phase Separation:

-

Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

-

Add 0.2 ml of chloroform per 1 ml of GTC lysis solution used.

-

Cap the tube securely and shake vigorously for 15 seconds.

-

Incubate at room temperature for 2-3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

-

RNA Precipitation:

-

Following centrifugation, the mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase. The RNA remains exclusively in the aqueous phase.

-

Carefully transfer the upper aqueous phase to a fresh tube.

-

Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of GTC lysis solution used.

-

Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

-

-

RNA Wash:

-

Remove the supernatant.

-

Wash the RNA pellet by adding at least 1 ml of 75% ethanol per 1 ml of GTC lysis solution used.

-

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

-

-

Resuspension:

-

Remove the ethanol wash.

-

Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry, as this will decrease its solubility.

-

Dissolve the RNA in an appropriate volume of nuclease-free water.

-

Visualizations of Key Processes

Caption: Conceptual workflow of protein denaturation and refolding mediated by Guanidinium Chloride.

Caption: Experimental workflow for total RNA extraction using the AGPC method.

Conclusion

This compound salts, as potent chaotropic agents, are indispensable tools in modern molecular biology and drug development. Their ability to denature proteins and inactivate nucleases underpins a wide range of applications, from fundamental studies of protein folding to the routine extraction of high-quality nucleic acids for diagnostic and research purposes. A thorough understanding of their mechanisms of action and the practical details of their application, as outlined in this guide, is essential for any researcher working with biological macromolecules. The robust and versatile nature of this compound-based methodologies ensures their continued relevance in the ever-evolving landscape of life sciences.

References

- 1. Comparison of commercially-available RNA extraction methods for effective bacterial RNA isolation from milk spiked samples | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 2. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buffer G2 [qiagen.com]

- 6. Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Thermodynamics of the complex protein unfolding reaction of barstar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound hydrochloride denaturation of human serum albumin originates by local unfolding of some stable loops in domain III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein denaturation with this compound hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. theory.labster.com [theory.labster.com]

- 14. blog.addgene.org [blog.addgene.org]

- 15. Inactivation of SARS-CoV-2 virus in saliva using a guanidium based transport medium suitable for RT-PCR diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inactivation of SARS-CoV-2 virus in saliva using a guanidium based transport medium suitable for RT-PCR diagnostic assays | PLOS One [journals.plos.org]

- 17. Frontiers | Evaluation of the SARS-CoV-2 Inactivation Efficacy Associated With Buffers From Three Kits Used on High-Throughput RNA Extraction Platforms [frontiersin.org]

- 18. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Denaturation solution for the isolation of RNA BioUltra, Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

Unraveling the Coil: An In-depth Technical Guide to Understanding Protein Unfolding with Guanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies associated with the use of guanidine hydrochloride (GuHCl) as a chemical denaturant to study protein folding and stability. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are engaged in characterizing protein structure, function, and stability.

The Mechanism of this compound Hydrochloride-Induced Protein Unfolding

This compound hydrochloride is a powerful chaotropic agent widely employed to induce the unfolding of proteins in a reversible manner.[1][2] Its effectiveness as a denaturant stems from its ability to disrupt the non-covalent interactions that stabilize the native three-dimensional structure of a protein. The precise mechanism of GuHCl-induced denaturation is multifaceted and involves both direct and indirect effects on the protein and the surrounding solvent.

The primary mechanisms of action include:

-

Disruption of Hydrogen Bonds: this compound hydrochloride can interfere with the intricate network of hydrogen bonds within the protein and between the protein and water, which are crucial for maintaining secondary and tertiary structures.[3][4]

-

Weakening of Hydrophobic Interactions: By altering the structure of water, GuHCl enhances the solubility of non-polar amino acid side chains.[3][4] This diminishes the hydrophobic effect, a major driving force for protein folding where non-polar residues are buried in the protein core.

-

Direct Binding: this compound hydrochloride can directly interact with the protein. The guanidinium (B1211019) ion can bind to the peptide backbone and charged residues, while the chloride ion also contributes to the overall effect. This preferential binding to the unfolded state shifts the equilibrium from the native (N) to the unfolded (U) state.[3][5]

The ionic nature of this compound hydrochloride distinguishes it from non-ionic denaturants like urea (B33335). This property can sometimes mask the effects of electrostatic interactions within the protein, a factor to consider when choosing a denaturant for stability studies.[6][7]

Quantitative Analysis of Protein Unfolding

The stability of a protein can be quantified by determining the free energy of unfolding in the absence of denaturant, ΔG°(H₂O). This is typically achieved by monitoring a structural signal as a function of GuHCl concentration and then extrapolating to 0 M denaturant. A common approach is the linear extrapolation method (LEM).

Data Presentation: Denaturation Parameters for Various Proteins

The following tables summarize key quantitative data from GuHCl-induced unfolding studies for several proteins, providing a comparative view of their stability. Cm represents the molar concentration of GuHCl at the midpoint of the unfolding transition, and the m-value is a measure of the dependence of ΔG on denaturant concentration, which is related to the change in solvent-accessible surface area upon unfolding.

| Protein | Method | Cm (M) | m-value (kcal mol⁻¹ M⁻¹) | Reference |

| Ribonuclease A (RNase A) | ||||

| Various | ~3.0 | 1.8 - 2.5 | [8] | |

| Lysozyme (B549824) | Calorimetry, Spectroscopy | ~4.1 | ~2.0 | [5][9] |

| Human Placental Cystatin (HPC) | Fluorescence, CD | 1.5 - 2.0 | Not Specified | [10] |

| Coiled-coil Analogs (20A) | CD | ~3.5 | Not Specified | [7][11] |

| Coiled-coil Analogs (15A5R) | CD | ~3.5 | Not Specified | [7][11] |

| Coiled-coil Analogs (10A10R) | CD | ~3.5 | Not Specified | [7][11] |

| Coiled-coil Analogs (20R) | CD | ~3.5 | Not Specified | [7][11] |

| CooA (DNA-binding domain) | CD, Fluorescence | 2.0 - 3.0 | Not Specified | [12] |

| Ferrocytochrome c | Absorption Spectroscopy | Not directly provided, high stability noted | Not Specified | [13] |

Note: Cm and m-values can vary depending on experimental conditions such as pH, temperature, and the specific spectroscopic probe used.

Experimental Protocols for Monitoring Protein Unfolding

Several biophysical techniques can be employed to monitor the conformational changes in a protein as it unfolds in the presence of increasing concentrations of this compound hydrochloride.

Fluorescence Spectroscopy

Intrinsic protein fluorescence, primarily from tryptophan and tyrosine residues, is highly sensitive to the local environment. As a protein unfolds, these residues become more exposed to the aqueous solvent, leading to changes in fluorescence intensity and a red shift in the emission maximum.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a concentrated stock solution of the purified protein in a suitable buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH).

-

Prepare a high-concentration stock solution of this compound hydrochloride (e.g., 8 M) in the same buffer. The exact concentration should be determined by refractive index measurements.[2]

-

Prepare a series of samples with varying concentrations of GuHCl (typically from 0 to 6 M or higher) and a constant final protein concentration (e.g., 2 µM).[12][14] This is achieved by mixing appropriate volumes of the protein stock, GuHCl stock, and buffer.

-

Include a buffer blank for each GuHCl concentration.

-

-

Equilibration:

-

Data Acquisition:

-

Set the excitation wavelength, typically 280 nm (for both Trp and Tyr) or 295 nm (to selectively excite Trp).

-

Record the fluorescence emission spectrum over a suitable range (e.g., 300-400 nm).[14]

-

Measure the fluorescence intensity at a fixed wavelength (often the emission maximum of the unfolded state) or the wavelength of maximum emission (λ_max) for each sample.

-

-

Data Analysis:

-

Correct the fluorescence data for buffer blanks.

-

Plot the fluorescence intensity or λ_max as a function of GuHCl concentration. The resulting data should produce a sigmoidal transition curve.

-

Fit the data to a two-state or multi-state unfolding model to determine the Cm and m-value.

-

Circular Dichroism (CD) Spectroscopy

Far-UV CD (190-250 nm) is used to monitor changes in the protein's secondary structure (α-helices, β-sheets). As the protein unfolds, the characteristic CD signal of its native secondary structure is lost.

Detailed Methodology:

-

Sample Preparation:

-

Follow a similar procedure as for fluorescence spectroscopy, but note that CD is more sensitive to buffer absorbance, so a buffer with low absorbance in the far-UV region is crucial. Phosphate buffers are a common choice.

-

Protein concentrations are typically in the range of 0.1-0.5 mg/mL.[16]

-

-

Equilibration:

-

Ensure samples are at equilibrium as described for fluorescence spectroscopy.

-

-

Data Acquisition:

-

Data Analysis:

-

Correct the spectra for the buffer blank.

-

Convert the raw data (in millidegrees) to mean residue ellipticity.

-

Plot the mean residue ellipticity at the chosen wavelength against the GuHCl concentration to generate a denaturation curve.

-

Fit the curve to an appropriate model to extract thermodynamic parameters.

-

Isothermal Titration Calorimetry (ITC)

ITC can be used to directly measure the heat changes associated with protein denaturation. In a typical experiment, a concentrated solution of GuHCl is titrated into a solution of the protein.

Detailed Methodology:

-

Sample Preparation:

-

Degas the protein solution and the GuHCl titrant solution thoroughly to avoid air bubbles.

-

Place the protein solution in the sample cell of the calorimeter.

-

Load the GuHCl solution into the injection syringe.

-

-

Data Acquisition:

-

Set the experimental temperature.

-

Perform a series of small injections of the GuHCl solution into the protein solution.

-

The instrument measures the heat absorbed or released after each injection.

-

-

Data Analysis:

-

The raw data (heat per injection) is integrated to obtain the enthalpy change as a function of the molar ratio of GuHCl to protein.

-

The resulting binding isotherm can be fitted to a model to determine the enthalpy of denaturation (ΔH_d).[9]

-

Visualizing the Process: Diagrams and Workflows

Protein Unfolding Pathway

Caption: Simplified pathways for GuHCl-induced protein unfolding.

Experimental Workflow for Denaturation Studies

Caption: General experimental workflow for protein denaturation analysis.

Relationship Between GuHCl Concentration and Protein Stability

Caption: A typical sigmoidal curve for protein unfolding by GuHCl.

Conclusion

This compound hydrochloride is an indispensable tool for investigating protein stability and folding pathways. A thorough understanding of its mechanism of action, coupled with the rigorous application of biophysical techniques such as fluorescence and CD spectroscopy, allows for the quantitative determination of the thermodynamic parameters that govern protein conformational stability. The methodologies and data presented in this guide offer a solid foundation for researchers to design, execute, and interpret protein unfolding experiments, ultimately contributing to advancements in protein engineering and drug development.

References

- 1. ycdehongchem.com [ycdehongchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Action of this compound Hydrochloride on Proteins [qinmuchem.com]

- 4. Mechanism and Difference of this compound Hydrochloride and Urea as Denaturant [yacooscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Hydrochloride or UreaâWhich is a Better Protein Denaturant? [yacooscience.com]

- 7. Protein denaturation with this compound hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermodynamic investigations of proteins. II. Calorimetric study of lysozyme denaturation by this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of this compound hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein denaturation with this compound hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Hydrochloride-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of temperature and this compound hydrochloride on ferrocytochrome c at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. Adapting the chemical unfolding assay for high-throughput protein screening using experimental and spectroscopic corrections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and this compound Hydrochloride | PLOS One [journals.plos.org]

Guanidine Hydrochloride: A Technical Guide to its Role in Disrupting Hydrogen Bonds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine hydrochloride (GdnHCl) is a powerful chaotropic agent and protein denaturant widely employed in research and biopharmaceutical development. Its efficacy lies in its profound ability to disrupt the intricate network of non-covalent interactions that stabilize the native conformation of macromolecules, most notably the hydrogen bonds that are fundamental to protein structure and function. This technical guide provides an in-depth exploration of the mechanisms by which GdnHCl disrupts hydrogen bonds, leading to protein unfolding. It details the direct and indirect models of its action, presents quantitative thermodynamic data, outlines experimental protocols for studying its effects, and provides visual representations of the key processes involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize GdnHCl in their work.

Introduction

The three-dimensional structure of a protein is dictated by a delicate balance of forces, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. Hydrogen bonds are particularly crucial in defining the secondary structures (α-helices and β-sheets) and the overall tertiary structure of a protein. The disruption of these bonds leads to the loss of the protein's native structure, a process known as denaturation, which is often accompanied by a loss of biological function.

This compound hydrochloride is a salt with the formula [C(NH2)3]Cl. The active component, the guanidinium (B1211019) ion ([C(NH2)3]+), is a planar, resonant structure with a delocalized positive charge. This unique structure allows it to effectively interfere with the hydrogen bonding network of both water and the protein itself.[1][2] Understanding the precise molecular mechanisms of GdnHCl-induced denaturation is critical for its application in protein folding studies, protein purification from inclusion bodies, and in the development of therapeutic proteins.[3][4]

Mechanism of Hydrogen Bond Disruption

The denaturation of proteins by this compound hydrochloride is a complex process that is understood to occur through a combination of direct and indirect mechanisms.[3][5]

Direct Interaction Model

The direct interaction model posits that guanidinium ions directly interact with the protein, thereby disrupting its intramolecular hydrogen bonds and stabilizing the unfolded state.[6] This occurs through several key interactions:

-

Hydrogen Bonding with the Peptide Backbone: The guanidinium ion can form hydrogen bonds with the carbonyl oxygen and amide hydrogen atoms of the peptide backbone.[6] This competition for hydrogen bonding partners weakens the intramolecular hydrogen bonds that maintain secondary structures like α-helices and β-sheets.

-

Interaction with Amino Acid Side Chains: Guanidinium ions can interact favorably with both polar and nonpolar amino acid side chains.[7] They can form hydrogen bonds with polar side chains and engage in cation-π interactions with aromatic side chains (e.g., tryptophan, tyrosine, and phenylalanine). These interactions solubilize the hydrophobic core of the protein, promoting its unfolding.

-

Preferential Solvation of the Unfolded State: this compound hydrochloride preferentially interacts with the unfolded state of a protein compared to its native state.[3] By solvating the exposed peptide backbone and amino acid side chains of the denatured protein, GdnHCl shifts the folding equilibrium towards the unfolded state.

Indirect (Solvent-Mediated) Model

The indirect model suggests that GdnHCl alters the structure and properties of the surrounding water, which in turn weakens the forces that stabilize the protein's native conformation.[5][8] Key aspects of this model include:

-

Disruption of Water's Hydrogen Bond Network: The guanidinium ion is a "chaotropic" agent, meaning it disrupts the highly ordered hydrogen-bonding network of water.[9] This disruption reduces the hydrophobic effect, which is a major driving force for protein folding. The hydrophobic core of a protein is stabilized by the entropic penalty of ordering water molecules around nonpolar residues; by disordering water, GdnHCl diminishes this penalty, making it more favorable for hydrophobic residues to be exposed to the solvent.

-

Alteration of Water's Properties: The presence of GdnHCl changes the bulk properties of the solvent, such as surface tension and viscosity. These changes can influence the energetics of protein folding and unfolding.

It is now widely accepted that both direct and indirect mechanisms contribute to the denaturing effect of this compound hydrochloride, with their relative importance potentially varying depending on the specific protein and solution conditions.

Quantitative Analysis of this compound Hydrochloride-Induced Denaturation

The effect of this compound hydrochloride on protein stability is typically quantified by monitoring a structural signal (e.g., circular dichroism or fluorescence) as a function of denaturant concentration. The resulting denaturation curve can be analyzed to obtain thermodynamic parameters that describe the stability of the protein.

Thermodynamic Parameters

A common method for analyzing denaturation data is the linear extrapolation method (LEM), which relates the free energy of unfolding (ΔG) to the denaturant concentration ([D]):

ΔG = ΔGH₂O - m[D]

where:

-

ΔGH₂O is the free energy of unfolding in the absence of denaturant, representing the intrinsic stability of the protein.

-

m-value is a measure of the dependence of ΔG on the denaturant concentration. It is proportional to the change in the solvent-accessible surface area (ΔASA) upon unfolding.[1][10]

A higher m-value indicates a greater sensitivity of the protein's stability to the denaturant.

Data Presentation

The following tables summarize key thermodynamic parameters for the this compound hydrochloride-induced denaturation of several well-studied proteins.

| Protein | Method | ΔGH₂O (kcal/mol) | m-value (kcal/mol·M) | Cm (M) | Reference |

| Ribonuclease A | Spectrophotometry | 9.0 | 3.0 | 3.0 | [10] |

| Lysozyme | Spectrophotometry | 6.1 | 2.9 | 2.1 | [10] |

| Myoglobin | Spectrophotometry | 13.0 | 3.2 | 4.1 | [10] |

| α-Chymotrypsin | Spectrophotometry | 7.9 | 3.8 | 2.1 | [10] |

| β-Lactoglobulin | Spectrophotometry | 5.9 | 2.3 | 2.6 | [10] |

| Erythroid Spectrin (Dimer) | Fluorescence, CD | ~10.5 | - | - | [11] |

| Non-erythroid Spectrin (Tetramer) | Fluorescence, CD | ~30 | - | - | [11] |

Table 1: Thermodynamic Stability of Proteins Denatured by this compound Hydrochloride. Cm represents the midpoint of the denaturation transition, where half of the protein is unfolded.

| Protein | m-value (kcal/mol·M) | Reference |

| Barnase | 2.59 | [10] |

| Chymotrypsin Inhibitor 2 | 1.83 | [10] |

| Cytochrome c | 2.76 | [10] |

| T4 Lysozyme | 3.65 | [10] |

| Staphylococcal Nuclease | 2.45 | [10] |

Table 2: m-values for this compound Hydrochloride-Induced Unfolding of Various Proteins.

Experimental Protocols

The study of this compound hydrochloride-induced protein denaturation typically involves spectroscopic techniques that are sensitive to changes in protein conformation.

This compound Hydrochloride-Induced Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins. The far-UV CD spectrum (190-250 nm) is sensitive to the conformation of the peptide backbone.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

-

Prepare a high-concentration stock solution of this compound hydrochloride (e.g., 8 M) in the same buffer. The exact concentration should be determined by refractive index measurements.[12]

-

Prepare a buffer solution without GdnHCl.

-

-

Sample Preparation:

-

Prepare a series of solutions with varying concentrations of GdnHCl (e.g., 0 to 6 M in 0.2 M increments) by mixing the GdnHCl stock solution and the buffer solution.

-

Add a constant amount of the protein stock solution to each GdnHCl solution to achieve the desired final protein concentration (typically in the range of 0.1-0.2 mg/mL).

-

Allow the samples to equilibrate for a sufficient time (e.g., 2-12 hours) at a constant temperature (e.g., 25°C) to ensure that the unfolding reaction has reached equilibrium.[13]

-

-

CD Measurement:

-

Record the far-UV CD spectrum of each sample using a spectropolarimeter.

-

Typically, the signal at 222 nm (characteristic of α-helical content) is monitored as a function of GdnHCl concentration.[12]

-

A corresponding blank spectrum (buffer with the same GdnHCl concentration but without protein) should be subtracted from each sample spectrum.

-

-

Data Analysis:

-

Plot the mean residue ellipticity at 222 nm versus the GdnHCl concentration.

-

Fit the resulting sigmoidal curve to a two-state denaturation model to determine the midpoint of the transition (Cm) and the m-value. From these parameters, ΔGH₂O can be calculated.

-

This compound Hydrochloride-Induced Denaturation Monitored by Fluorescence Spectroscopy

Intrinsic protein fluorescence, primarily from tryptophan and tyrosine residues, is highly sensitive to the local environment of these residues. Unfolding of a protein typically exposes these residues to the aqueous solvent, leading to changes in the fluorescence emission spectrum (e.g., a red shift in the emission maximum) and intensity.[14]

Methodology:

-

Preparation of Stock Solutions:

-

Prepare protein and GdnHCl stock solutions as described for CD spectroscopy.

-

-

Sample Preparation:

-

Prepare a series of GdnHCl solutions with varying concentrations.

-

Add the protein stock solution to each GdnHCl solution to a final concentration that gives a suitable fluorescence signal (typically in the µM range).

-

Equilibrate the samples at a constant temperature.[13]

-

-

Fluorescence Measurement:

-

Excite the samples at a wavelength that selectively excites tryptophan residues (e.g., 295 nm) to minimize the contribution from tyrosine.[13]

-

Record the fluorescence emission spectrum (e.g., from 300 to 400 nm).

-

Monitor the change in fluorescence intensity at a specific wavelength (often the emission maximum of the unfolded state, e.g., 350 nm) or the shift in the emission maximum as a function of GdnHCl concentration.[15]

-

-

Data Analysis:

-

Plot the fluorescence intensity or emission maximum versus the GdnHCl concentration.

-

Analyze the denaturation curve using a two-state model to extract the thermodynamic parameters (Cm, m-value, and ΔGH₂O).

-

Visualizing the Mechanisms and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound hydrochloride.

Figure 1: The dual mechanism of this compound hydrochloride-induced protein denaturation.

Figure 2: Experimental workflow for GdnHCl-induced protein denaturation studies.

Figure 3: The effect of GdnHCl on the protein folding-unfolding equilibrium.

Conclusion

This compound hydrochloride remains an indispensable tool in the study of protein structure, stability, and folding. Its potent ability to disrupt hydrogen bonds and other non-covalent interactions stems from a combination of direct binding to the polypeptide chain and indirect effects on the solvent environment. A thorough understanding of its mechanism of action, coupled with robust experimental design and data analysis, is essential for its effective application in research and development. This guide provides a foundational understanding of these aspects, serving as a valuable resource for scientists and professionals in the field. Further research continues to refine our understanding of the intricate molecular details of GdnHCl-induced denaturation, promising deeper insights into the fundamental principles of protein science.

References

- 1. The magnitude of changes in this compound-HCl unfolding m-values in the protein, iso-1-cytochrome c, depends upon the substructure containing the mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein stabilization by urea and this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action of this compound Hydrochloride on Proteins [qinmuchem.com]

- 4. Refolding out of this compound hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Changes in water structure induced by the guanidinium cation and implications for protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound Hydrochloride-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stepwise unfolding of a multi-tryptophan protein MPT63 with immunoglobulin-like fold: detection of zone-wise perturbation during this compound hydrochloride-induced unfolding using phosphorescence spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. home.sandiego.edu [home.sandiego.edu]

The Principle of Guanidine-Based Cell Lysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of guanidine-based cell lysis, a cornerstone technique in molecular biology for the isolation of high-quality nucleic acids.

Core Principles of this compound-Based Cell Lysis

This compound-based cell lysis relies on the potent chaotropic properties of guanidinium (B1211019) salts, most commonly guanidinium isothiocyanate (GITC) and guanidinium hydrochloride (GuHCl).[1][2] These salts are highly effective at disrupting cellular structures and protecting nucleic acids from degradation.

Mechanism of Action:

At the heart of their function, guanidinium salts act as chaotropic agents, disrupting the hydrogen-bonding network of water.[3][4] This disruption has a cascading effect on biological macromolecules:

-

Protein Denaturation: By interfering with hydrophobic interactions and hydrogen bonds that maintain the secondary and tertiary structures of proteins, guanidinium salts cause them to unfold and lose their function.[2][5][6][7] This is critical for inactivating nucleases (RNases and DNases) that would otherwise rapidly degrade RNA and DNA upon cell lysis.[1][8][9] Guanidinium isothiocyanate is considered a particularly strong denaturant as both the guanidinium cation and the isothiocyanate anion are chaotropic.[10]

-

Disruption of Cellular Membranes: The chaotropic environment created by high concentrations of guanidinium salts solubilizes the lipid bilayers of cell and organelle membranes, leading to efficient cell lysis and the release of intracellular contents.[1][4]

-

Dissociation of Nucleoprotein Complexes: Guanidinium salts effectively break the bonds between nucleic acids and their associated proteins, such as histones and ribosomal proteins, releasing the nucleic acids into the lysate.[1]

Key Components of this compound-Based Lysis Buffers

This compound-based lysis buffers are typically multicomponent solutions designed to optimize cell lysis and nucleic acid stability.

| Component | Typical Concentration | Function |

| Guanidinium Isothiocyanate (GITC) | 4 M | Strong chaotropic agent; denatures proteins (including RNases) and disrupts cell membranes.[11][12][13][14] |

| Guanidinium Hydrochloride (GuHCl) | > 3 M (cleaning), 4-6 M (binding) | Chaotropic agent; used for protein denaturation and facilitating nucleic acid binding to silica (B1680970).[5][15] |

| Tris-HCl | 25-55 mM | Buffering agent to maintain a stable pH.[11][13] |

| EDTA | 25 mM | Chelates divalent cations (e.g., Mg2+), which are cofactors for nucleases.[13] |

| Detergents (e.g., Triton X-100, Sarkosyl) | 0.5% - 3% (v/v) | Aid in the solubilization of membranes and proteins.[11][13] |

| Reducing Agents (e.g., β-mercaptoethanol) | 0.1 M | Break disulfide bonds in proteins, further enhancing denaturation, particularly of RNases.[11] |

| Sodium Citrate (B86180)/Acetate (B1210297) | 25 mM | Buffering agent, particularly in acidic RNA extraction protocols.[11][12] |

Experimental Protocols

General Protocol for RNA Extraction using Guanidinium Isothiocyanate (Single-Step Method)

This protocol is a widely used method for the isolation of total RNA from cells and tissues.

Materials:

-

Denaturing solution: 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol (B42355) (added just before use).[11][12][16]

-

Chloroform:isoamyl alcohol (49:1).[11]

-

75% ethanol (B145695).

Procedure:

-

Homogenization:

-

For cell cultures (adherent): Remove culture medium and lyse cells directly in the culture dish by adding 1 mL of denaturing solution per 10⁷ cells. Pass the lysate through a pipette several times to homogenize.[12]

-

For cell cultures (suspension): Pellet cells by centrifugation, discard the supernatant, and lyse the pellet in 1 mL of denaturing solution per 10⁷ cells.[12]

-

For tissues: Add 1 mL of denaturing solution per 50-100 mg of tissue and homogenize using a rotor-stator or bead homogenizer.[4]

-

-

Phase Separation:

-

To the homogenate, sequentially add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of phenol, and 0.2 mL of chloroform:isoamyl alcohol (49:1), vortexing briefly after each addition.[11][16]

-

Centrifuge at 10,000 x g for 20 minutes at 4°C.[11][16] The mixture will separate into a lower organic phase, an interphase containing DNA and proteins, and an upper aqueous phase containing RNA.

-

-

RNA Precipitation:

-

RNA Wash:

-

Resuspension:

-

Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to resuspend.[17]

-

Resuspend the RNA in an appropriate volume of RNase-free water.

-

Protocol for Cell Lysis with Buffer RLT for RNA Purification (Spin Column-Based)

This protocol is commonly used with commercial kits for RNA purification.

Materials:

-

Buffer RLT (containing guanidinium isothiocyanate).[18]

-

β-mercaptoethanol (optional but recommended).[18]

-

70% ethanol.

-

RNase-free water.

-

Spin columns with silica membranes.

Procedure:

-

Cell Lysis and Homogenization:

-

Ethanol Addition:

-

Add an equal volume of 70% ethanol to the lysate and mix well by pipetting.[19]

-

-

Binding to Silica Membrane:

-

Transfer the sample to a spin column placed in a collection tube.

-

Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.[20]

-

-

Washing:

-

Perform the wash steps as recommended by the kit manufacturer, typically involving the addition of specific wash buffers followed by centrifugation. This removes contaminants while the RNA remains bound to the silica membrane.

-

-

Elution:

-

Place the spin column in a clean collection tube.

-

Add an appropriate volume of RNase-free water directly to the center of the membrane.

-

Incubate for 1 minute at room temperature and then centrifuge for 1 minute at ≥8000 x g to elute the purified RNA.

-

Data Presentation

Quantitative data on the efficiency of this compound-based lysis is often application-specific. However, the following table summarizes typical concentrations and conditions.

| Parameter | Guanidinium Isothiocyanate | Guanidinium Hydrochloride | Notes |

| Working Concentration for Lysis | 4 M | 4-6 M | Higher concentrations are more effective at denaturing RNases.[2][21] |

| Optimal pH for RNA extraction | 4.0-7.0 | Not specified for lysis | Acidic pH helps to selectively retain RNA in the aqueous phase during phenol-chloroform extraction.[11][12] |

| Incubation Time for Lysis | 5-10 minutes at room temperature | Variable | Sufficient time is needed for complete dissociation of nucleoprotein complexes.[5][17] |

| Viral Inactivation Efficiency | High | High | Both are effective at inactivating enveloped and non-enveloped viruses.[22] |

Visualizations

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. RNA Extraction using Trizol [protocols.io]

- 4. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]

- 5. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Effect of pH on RNA degradation during guanidinium extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An efficient and cost-effective method for purification of small sized DNAs and RNAs from human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guanidinehydrochloride vs. guanidineisothiocyanate - Protein and Proteomics [protocol-online.org]

- 11. Star Republic: Guide for Biologists [sciencegateway.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 14. geneticeducation.co.in [geneticeducation.co.in]

- 15. itwreagents.com [itwreagents.com]

- 16. bu.edu [bu.edu]

- 17. health.uconn.edu [health.uconn.edu]

- 18. What is the composition of Buffer RLT? [qiagen.com]

- 19. www2.nau.edu [www2.nau.edu]

- 20. qiagen.com [qiagen.com]

- 21. Direct isolation of poly(A)+ RNA from 4 M this compound thiocyanate-lysed cell extracts using locked nucleic acid-oligo(T) capture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessment of the lysis efficiency of selected guanidinium thiocyanate/hydrochloride lysis buffers commonly used in PCR diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanidine Thiocyanate: A Technical Guide to RNase Inactivation and RNA Integrity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of guanidine thiocyanate (B1210189) (GTC) for the inactivation of ribonucleases (RNases) during RNA isolation procedures. This document details the core mechanism of action, presents quantitative data, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Principles: The Chaotropic Nature of this compound Thiocyanate

This compound thiocyanate is a powerful chaotropic agent widely employed in molecular biology to maintain RNA integrity during extraction.[1][2] Its effectiveness stems from its ability to disrupt the intricate network of hydrogen bonds within and between molecules, most notably water.[1][3][4] This disruption of hydrogen bonding networks effectively weakens hydrophobic interactions that are crucial for maintaining the three-dimensional structure of macromolecules like proteins and nucleic acids.[2][5]

RNases, the enzymes responsible for RNA degradation, are particularly susceptible to the denaturing effects of this compound thiocyanate.[6][7][8] In the presence of high concentrations of GTC, these enzymes lose their native conformation, a process known as denaturation.[5][9] This structural loss renders the RNases inactive, thereby protecting the RNA from degradation.[7][10] The guanidinium (B1211019) cation and the thiocyanate anion both contribute to this chaotropic effect.[1][11]

The mechanism of RNase inactivation by this compound thiocyanate is a multi-step process that involves the disruption of the enzyme's secondary and tertiary structures. This leads to the unfolding of the protein and the loss of its catalytic activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound thiocyanate in RNA isolation protocols.

Table 1: Common Concentrations of this compound Thiocyanate Solutions

| Component | Concentration | Purpose | Reference |

| This compound Thiocyanate | 4 M | Primary denaturant and RNase inhibitor | [12][13][14] |

| Sodium Citrate | 25 mM | Buffering agent | [12][13] |

| N-lauroylsarcosine (Sarkosyl) | 0.5% (wt/vol) | Detergent to aid in cell lysis | [12][13] |

| 2-Mercaptoethanol (B42355) | 0.1 M | Reducing agent to break disulfide bonds in RNases | [12][15] |

Table 2: Stability of RNA in this compound Thiocyanate Lysates

| Storage Temperature | Duration of Stability | Reference |

| Room Temperature | Up to 3 days | [16] |

| +4°C | At least 2 weeks | [16] |

| -20°C | Over 1 year | [16][17] |

Table 3: Spectrophotometric Ratios for RNA Purity Assessment

| Ratio | Ideal Value | Indication of Contamination if Low |

| A260/A280 | ~2.0 | Protein or phenol (B47542) contamination |

| A260/A230 | 2.0 - 2.2 | This compound thiocyanate, salt, or carbohydrate contamination |

Note: Residual this compound thiocyanate can significantly lower the A260/A230 ratio.[18]

Experimental Protocols